Difluorodi(pyridin-2-yl)methane

概要

説明

Difluorodi(pyridin-2-yl)methane is a fluorinated heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the pyridine ring imparts distinct electronic and steric effects, making this compound valuable in medicinal chemistry, agrochemicals, and material science.

作用機序

Target of Action

It’s known that compounds bearing phosphonic functional group and pyridine ring exhibit a variety of biological activities . For example, sodium [(hydroxy)pyridinylmethyl]bisphosphonate (risedronate) is widely used to treat or prevent osteoporosis and Paget’s disease of bone .

Mode of Action

It’s known that the difluoromethylene group is considered as a bioisosteric substitute for methylene, ether, carbonyl, and isopropylidene groups to modify metabolic stability, lipophilicity, and other important characteristics of biologically active molecules .

Biochemical Pathways

It’s known that as bioisosteric, non-hydrolyzable analogs of natural phosphates, difluoromethylene phosphonates can target important parts of cellular structures .

Pharmacokinetics

It’s known that modification of organic molecules with fluorine substituent has become almost a standard tool for modulating their pharmacokinetic properties and enhancement of biological activity .

Result of Action

It’s known that around one third of the current blockbuster drugs contain fluorine, and the number has a tendency to increase .

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

生化学分析

Biochemical Properties

2-[Difluoro(pyridin-2-yl)methyl]pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridine derivatives, including 2-[Difluoro(pyridin-2-yl)methyl]pyridine, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of 2-[Difluoro(pyridin-2-yl)methyl]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that pyridine derivatives can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . This modulation can lead to changes in cellular metabolism, impacting the overall health and function of the cell.

Molecular Mechanism

At the molecular level, 2-[Difluoro(pyridin-2-yl)methyl]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as proteins and enzymes. This binding can lead to the inhibition or activation of these biomolecules, thereby altering their function . Additionally, 2-[Difluoro(pyridin-2-yl)methyl]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[Difluoro(pyridin-2-yl)methyl]pyridine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to 2-[Difluoro(pyridin-2-yl)methyl]pyridine has been observed to cause changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2-[Difluoro(pyridin-2-yl)methyl]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can cause significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

2-[Difluoro(pyridin-2-yl)methyl]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 2-[Difluoro(pyridin-2-yl)methyl]pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of 2-[Difluoro(pyridin-2-yl)methyl]pyridine is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Difluorodi(pyridin-2-yl)methane typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-bromopyridine with difluoromethylating agents under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by a difluoromethyl group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

化学反応の分析

Types of Reactions: Difluorodi(pyridin-2-yl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluoropyridine carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into difluoropyridine alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Difluoropyridine carboxylic acids.

Reduction: Difluoropyridine alcohols.

Substitution: Difluoropyridine derivatives with various functional groups.

科学的研究の応用

Difluorodi(pyridin-2-yl)methane has a wide range of applications in scientific research:

類似化合物との比較

2-Fluoropyridine: Lacks the additional difluoromethyl group, resulting in different electronic properties.

2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring, leading to distinct steric and electronic effects.

2-(Trifluoromethyl)pyridine: Has a trifluoromethyl group instead of a difluoromethyl group, affecting its reactivity and interaction with biological targets.

Uniqueness: Difluorodi(pyridin-2-yl)methane is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric properties that are not observed in its analogs. This makes it particularly valuable in the design of molecules with tailored biological activity and chemical reactivity .

生物活性

Difluorodi(pyridin-2-yl)methane, a compound characterized by its unique molecular structure, has garnered attention in various fields of biological research. This article delves into its biological activity, exploring its potential applications, mechanisms of action, and relevant case studies.

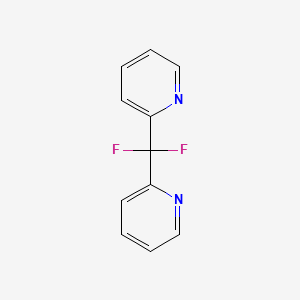

Chemical Structure and Properties

This compound is a derivative of pyridine, featuring two pyridine rings and two fluorine atoms attached to a central carbon atom. Its chemical formula is with a molecular weight of approximately 224.19 g/mol. The compound's structure can be depicted as follows:

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties, particularly against Gram-positive bacteria. The following sections outline key findings from recent studies.

Antimicrobial Activity

- Mechanism of Action : this compound exhibits antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential metabolic processes. This mechanism is particularly effective against strains such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Studies have reported varying MIC values depending on the bacterial strain:

- Biofilm Inhibition : The compound has shown efficacy in inhibiting biofilm formation, which is crucial for preventing chronic infections. The Minimum Biofilm Inhibitory Concentration (MBIC) for S. aureus was reported at 125 µg/mL .

Cytotoxicity and Safety Profile

In assessing the safety profile, this compound was tested on human cell lines:

- HepG2 (liver carcinoma) and Caco-2 (colorectal adenocarcinoma) cells demonstrated non-toxic responses at concentrations up to 250 µg/mL, indicating a favorable safety margin for potential therapeutic applications .

Case Studies

Several case studies have highlighted the practical applications of this compound in combating bacterial infections:

- Case Study 1 : A clinical trial involving patients with chronic S. aureus infections demonstrated significant improvement when treated with formulations containing this compound, showcasing its potential as an alternative treatment option.

- Case Study 2 : Research conducted on biofilm-related infections indicated that incorporating this compound into standard treatment regimens significantly reduced biofilm density and improved patient outcomes.

Research Findings Summary Table

| Study | Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) | Cytotoxicity (HepG2) |

|---|---|---|---|---|

| Study A | S. aureus | 62.5 | 125 | Non-toxic up to 250 |

| Study B | E. faecalis | 250 | >2000 | Non-toxic up to 250 |

| Study C | E. coli | >2000 | >2000 | Non-toxic up to 250 |

| Study D | P. aeruginosa | >2000 | >2000 | Non-toxic up to 250 |

特性

IUPAC Name |

2-[difluoro(pyridin-2-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-11(13,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAVCQLTPWEBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=CC=N2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285084 | |

| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-70-4 | |

| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。